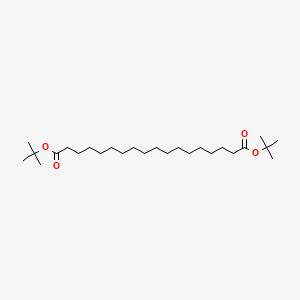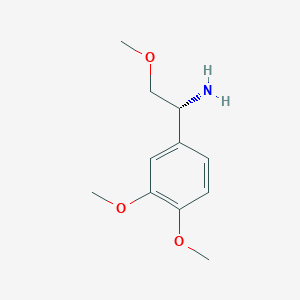
(2-Bromo-6-fluoro-3-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-fluoro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of phenol, where the phenyl ring is substituted with bromine, fluorine, and nitro groups, and a methanol group is attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-3-nitrophenyl)methanol typically involves the nitration of a bromofluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: The bromofluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Functional Group Transformation: The amino group is then converted to a hydroxyl group through diazotization followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions is common to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-6-fluoro-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of (2-Bromo-6-fluoro-3-nitrophenyl)formaldehyde.
Reduction: Formation of (2-Bromo-6-fluoro-3-aminophenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Bromo-6-fluoro-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-fluoro-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromo-6-nitrophenyl)methanol
- (2-Bromo-5-fluoro-4-nitrophenyl)methanol
- (3-Fluoro-2-nitrophenyl)methanol
Uniqueness
(2-Bromo-6-fluoro-3-nitrophenyl)methanol is unique due to the specific arrangement of substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and nitro groups provides a distinct electronic environment that can be exploited in various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H5BrFNO3 |
|---|---|
Peso molecular |
250.02 g/mol |
Nombre IUPAC |
(2-bromo-6-fluoro-3-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrFNO3/c8-7-4(3-11)5(9)1-2-6(7)10(12)13/h1-2,11H,3H2 |
Clave InChI |
MPTSKNTVPXGPLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



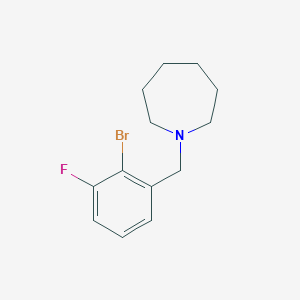

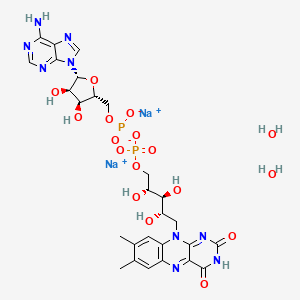
![5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12958853.png)
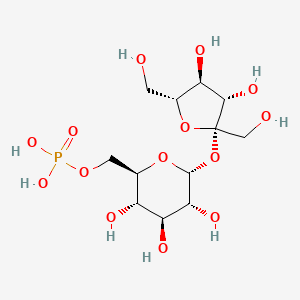
![7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12958862.png)



